molecular formula C21H31NO7 B4044761 4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4044761
M. Wt: 409.5 g/mol
InChI Key: GGTDRWWVNWZNEO-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid is a useful research compound. Its molecular formula is C21H31NO7 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(4-allyl-2-methoxyphenoxy)propyl]-2,6-dimethylmorpholine oxalate is 409.21005233 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

The study of eugenol, a compound structurally similar to the 4-allyl-2-methoxyphenoxy component of the query molecule, has demonstrated significant antioxidant properties. Eugenol showed the most potent antioxidant activity and radical-scavenging activity compared to other phenolic compounds, suggesting that derivatives of eugenol, including those with additional functional groups, could possess enhanced antioxidant capabilities (Gülçin, 2011).

Kinase Activity Inhibition

Research on the optimization of quinolinecarbonitrile derivatives has led to compounds with potent Src kinase inhibition, which is crucial for developing cancer therapies. The introduction of specific functional groups, like the morpholinyl group, can significantly enhance the inhibitory effect on Src kinase activity, suggesting the potential application of similar structures in cancer treatment (Boschelli et al., 2001).

Photocatalytic Degradation

The photocatalytic Fenton reaction has been utilized for the complete degradation of organic pollutants in water, demonstrating the potential of certain organic compounds in enhancing photocatalytic processes. This finding suggests that derivatives of methoxyphenols might be explored for environmental cleanup applications (Pignatello & Sun, 1995).

Anticancer Properties

Derivatives of eugenol, particularly those modified to enhance potency, have shown significant anticancer activity against breast cancer cells. This suggests the potential of structurally related compounds, including those containing morpholine and oxalate groups, in developing anticancer therapies (Alam, 2022).

Properties

IUPAC Name

4-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.C2H2O4/c1-5-7-17-8-9-18(19(12-17)21-4)22-11-6-10-20-13-15(2)23-16(3)14-20;3-1(4)2(5)6/h5,8-9,12,15-16H,1,6-7,10-11,13-14H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTDRWWVNWZNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=C(C=C(C=C2)CC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid

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